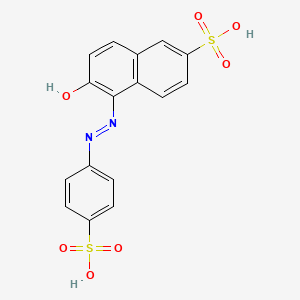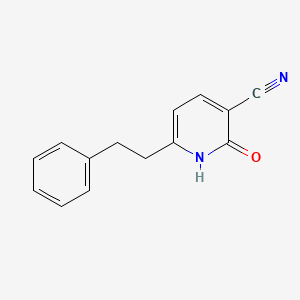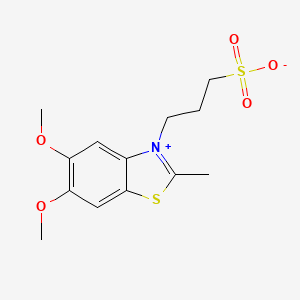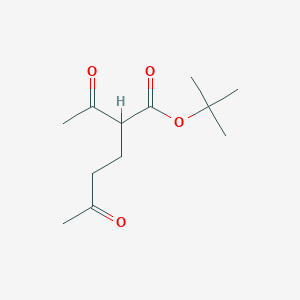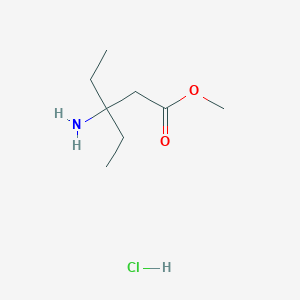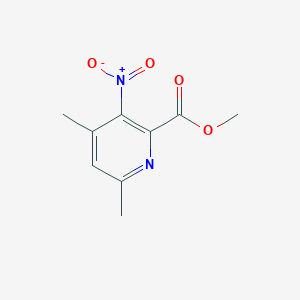
Arsine, pentyldibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, pentyldibromo- is an organoarsenic compound that belongs to the class of arsines. Arsines are compounds that contain arsenic bonded to hydrogen and/or carbon groups. This particular compound is characterized by the presence of two bromine atoms and a pentyl group attached to the arsenic atom. Arsine compounds are known for their toxicity and have various applications in different fields, including the semiconductor industry and chemical synthesis.
Preparation Methods
The synthesis of arsine, pentyldibromo- typically involves the reaction of pentylmagnesium bromide with arsenic trichloride, followed by the addition of bromine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be summarized as follows:
- Synthesis of Pentylmagnesium Bromide:
- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.
- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )
- Reaction with Arsenic Trichloride:
- Add arsenic trichloride to the pentylmagnesium bromide solution.
- ( 3\text{C}5\text{H}{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}5\text{H}{11})_3\text{As} + 3\text{MgBrCl} )
- Bromination:
- Introduce bromine to the reaction mixture to obtain arsine, pentyldibromo-.
- ( (\text{C}5\text{H}{11})_3\text{As} + 2\text{Br}_2 \rightarrow (\text{C}5\text{H}{11})\text{AsBr}_2 )
Chemical Reactions Analysis
Arsine, pentyldibromo- undergoes various chemical reactions, including:
- Oxidation:
- Oxidation of arsine compounds can lead to the formation of arsenic oxides.
- Common oxidizing agents include hydrogen peroxide and nitric acid.
- Reduction:
- Reduction reactions can convert arsine compounds to their corresponding arsenic hydrides.
- Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution:
- Substitution reactions involve the replacement of bromine atoms with other functional groups.
- Nucleophiles such as amines or thiols can be used for substitution.
Scientific Research Applications
Arsine, pentyldibromo- has several scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of other organoarsenic compounds.
- Employed in the study of reaction mechanisms involving arsenic compounds.
- Biology:
- Investigated for its potential biological activity and toxicity.
- Used in studies related to arsenic metabolism and detoxification.
- Medicine:
- Explored for its potential use in chemotherapy due to its cytotoxic properties.
- Studied for its effects on cellular pathways and molecular targets.
- Industry:
- Utilized in the semiconductor industry for the deposition of thin films.
- Applied in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of arsine, pentyldibromo- involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress, inhibition of enzyme activity, and damage to cellular structures. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Arsine, pentyldibromo- can be compared with other similar compounds, such as:
- Arsine (AsH3):
- A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
- Triphenylarsine (As(C6H5)3):
- An organoarsenic compound with three phenyl groups, used in organic synthesis.
- Arsenic Trichloride (AsCl3):
- A precursor in the synthesis of various arsenic compounds, including arsine derivatives.
The uniqueness of arsine, pentyldibromo- lies in its specific structure, which includes both a pentyl group and two bromine atoms, giving it distinct chemical properties and reactivity.
Properties
CAS No. |
64047-02-5 |
|---|---|
Molecular Formula |
C5H11AsBr2 |
Molecular Weight |
305.87 g/mol |
IUPAC Name |
dibromo(pentyl)arsane |
InChI |
InChI=1S/C5H11AsBr2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
InChI Key |
ICLZLPLEXRQCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
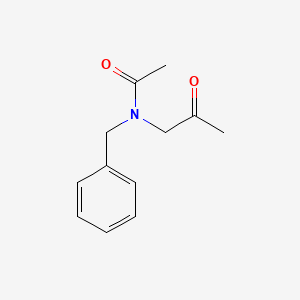
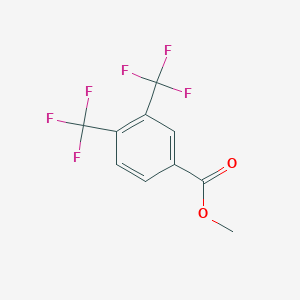
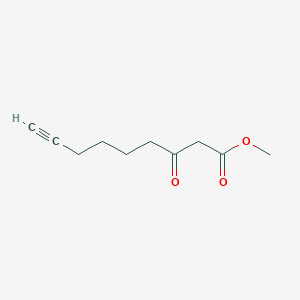
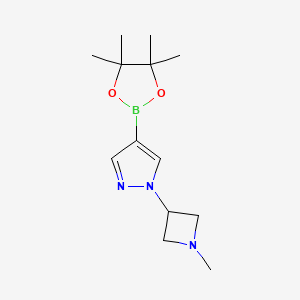

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
